molecular formula C14H16F4O4 B7520115 Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate

Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate

Cat. No.: B7520115
M. Wt: 324.27 g/mol
InChI Key: IXSLYIAVUGEOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure. The presence of fluorine atoms enhances its chemical stability and alters its physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate typically involves the fluorination of adamantane derivatives followed by esterification. One common method includes the reaction of 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the dimethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylic acid.

    Reduction: Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dimethanol.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and unique structure.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism by which Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate exerts its effects is primarily through its interaction with biological membranes and proteins. The fluorine atoms increase the lipophilicity of the compound, allowing it to integrate into lipid bilayers and potentially disrupt cellular processes. Additionally, its rigid structure can inhibit the function of certain enzymes by steric hindrance.

Comparison with Similar Compounds

    Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: Another ester derivative with applications in material science.

    1,3-dehydroadamantane: A less stable derivative used in the synthesis of various functional adamantane compounds.

Uniqueness: Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate stands out due to its high fluorine content, which imparts exceptional chemical stability and unique physical properties. This makes it particularly valuable in applications requiring materials with high resistance to thermal and chemical degradation.

Properties

IUPAC Name

dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4O4/c1-21-9(19)11-4-7-3-8(13(11,15)16)5-12(6-11,10(20)22-2)14(7,17)18/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSLYIAVUGEOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1(F)F)CC(C2)(C3(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.